2-(o-Tolyl)imidazo[1,2-a]pyridine
Description
Overview of the Imidazo[1,2-a]pyridine (B132010) Heterocyclic System in Organic Synthesis and Materials Science
The imidazo[1,2-a]pyridine scaffold is a fused bicyclic 5-6 membered heterocycle that has garnered significant attention in both organic synthesis and materials science. rsc.orgbohrium.com This class of nitrogen-bridged heterocyclic compounds is notable for its wide range of applications, stemming from its intriguing chemical structure and diverse biological activity. nih.gov In organic synthesis, the development of efficient methods to construct and functionalize the imidazo[1,2-a]pyridine core is a major area of research. bio-conferences.orgorganic-chemistry.org Strategies such as condensation reactions, multicomponent reactions, and various coupling reactions are employed to create a diverse library of these derivatives. rsc.orgbio-conferences.org
In the realm of materials science, imidazo[1,2-a]pyridine derivatives are valued for their optical properties. mdpi.com They have shown promise in applications such as organic light-emitting diodes (OLEDs) and as fluorescent probes for metal sensing. mdpi.com The inherent fluorescence of some derivatives, characterized by high quantum yields, makes them attractive candidates for these advanced materials. rsc.org
Importance of Specific Substitution Patterns on the Imidazo[1,2-a]pyridine Scaffold
The properties and applications of imidazo[1,2-a]pyridine derivatives are heavily influenced by the nature and position of substituents on the heterocyclic core. acs.org The substitution pattern dictates the molecule's electronic properties, steric profile, and potential for intermolecular interactions, which in turn affects its biological activity and material characteristics. ontosight.ai
For instance, functionalization at the C2 and C3 positions is a common strategy to modulate the compound's properties. bio-conferences.org While C3-functionalized derivatives have been extensively studied, derivatization at the C2 position can be more challenging but offers a pathway to novel structures with unique activities. researchgate.net Similarly, modifications at other positions, such as C6, C7, and C8, have been explored to fine-tune the compound's characteristics for specific applications, including the development of therapeutic agents. acs.org The strategic placement of different functional groups allows for the optimization of a compound's interaction with biological targets or its performance in a material device. ontosight.aiacs.org
Rationale for Academic Research on 2-(o-Tolyl)imidazo[1,2-a]pyridine as a Core Structure
The specific compound, this compound, serves as a valuable case study in academic research for several reasons. The "o-tolyl" group, a methyl-substituted phenyl ring at the 2-position, introduces specific steric and electronic features to the imidazo[1,2-a]pyridine scaffold.
The rationale for its investigation includes:
Development of Novel Synthetic Methodologies: The synthesis of specifically substituted derivatives like this compound can drive the development of new and more efficient synthetic routes. These methods can then be applied to create a wider range of analogues for further study.
Potential Applications in Medicinal Chemistry: Given that the imidazo[1,2-a]pyridine scaffold is a "drug prejudice" structure found in several marketed drugs, the synthesis and study of new derivatives are of high interest. bohrium.comnih.gov Investigating compounds like this compound could lead to the discovery of new lead compounds with potential therapeutic applications. rsc.org For example, derivatives of imidazo[1,2-a]pyridine have shown a wide array of biological activities, including anticancer and anti-inflammatory properties. nih.govresearchgate.net
Foundation for Advanced Materials: The photophysical properties of imidazo[1,2-a]pyridines make them interesting for materials science. rsc.org Studying how the o-tolyl group affects the fluorescence and electronic properties of the core structure can provide insights for designing new materials with tailored optical and electronic characteristics.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylphenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-11-6-2-3-7-12(11)13-10-16-9-5-4-8-14(16)15-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYHVNVPFRDCOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 O Tolyl Imidazo 1,2 a Pyridine and Its Structural Analogues
Classical Approaches for Imidazo[1,2-a]pyridine (B132010) Ring Construction
Traditional methods for constructing the imidazo[1,2-a]pyridine core have been well-established for decades and continue to be valuable in organic synthesis.
The reaction between 2-aminopyridines and α-halo ketones represents one of the most fundamental and widely used methods for the synthesis of imidazo[1,2-a]pyridines. bio-conferences.orgamazonaws.com This method, often referred to as the Tschitschibabin reaction, involves the initial N-alkylation of the pyridine (B92270) ring of 2-aminopyridine (B139424) by the α-halo ketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. bio-conferences.orgamazonaws.com
The general mechanism proceeds through the nucleophilic attack of the pyridine nitrogen of 2-aminopyridine on the electrophilic carbon of the α-halo ketone, displacing the halide ion. amazonaws.com The resulting intermediate then undergoes an intramolecular condensation between the exocyclic amino group and the carbonyl group to form a cyclic hemiaminal, which then dehydrates to yield the final product.
Researchers have developed various modifications to this classical approach to improve yields and reaction conditions. For instance, a highly efficient and environmentally friendly method involves the neat reaction of 2-aminopyridines with α-haloketones at 60°C without the need for a catalyst or solvent, affording excellent yields of the corresponding imidazo[1,2-a]pyridines. amazonaws.com Another approach utilizes neutral alumina (B75360) as a catalyst at room temperature, providing a simple and efficient route to a wide range of derivatives. bio-conferences.org
Table 1: Examples of Condensation Reactions for Imidazo[1,2-a]pyridine Synthesis
| 2-Aminopyridine Derivative | α-Halo Ketone | Catalyst/Solvent | Product | Yield (%) | Reference |
| 2-Aminopyridine | α-Bromoacetophenone | None (neat), 60°C | 2-Phenylimidazo[1,2-a]pyridine (B181562) | 91 | amazonaws.com |
| 2-Aminopyridine | α-Chloroacetophenone | None (neat), 60°C | 2-Phenylimidazo[1,2-a]pyridine | 88 | amazonaws.com |
| 2-Amino-5-methylpyridine | 2-Bromo-1-(p-tolyl)ethanone | Al₂O₃, Room Temp. | 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine | - | innovareacademics.in |
Data not available for all fields.
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like imidazo[1,2-a]pyridines in a single step from three or more starting materials. mdpi.comnih.gov The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example of an MCR used to construct the 3-aminoimidazo[1,2-a]pyridine scaffold. mdpi.comnih.gov
This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. nih.govacs.org The reaction is typically catalyzed by a Lewis or Brønsted acid. mdpi.com The mechanism is believed to proceed through the formation of an imine from the 2-aminopyridine and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide to form a five-membered ring intermediate. A subsequent rearrangement and elimination of water leads to the final 3-aminoimidazo[1,2-a]pyridine product. nih.gov
The GBB reaction is highly versatile, allowing for the introduction of diversity at three positions of the imidazo[1,2-a]pyridine core by varying the starting components. beilstein-journals.orgbeilstein-journals.org Microwave-assisted GBB reactions have been shown to significantly reduce reaction times and improve yields. mdpi.commdpi.com For instance, the synthesis of imidazo[1,2-a]pyridine-chromones has been achieved in good yields using microwave irradiation with ammonium (B1175870) chloride as a catalyst in ethanol (B145695). mdpi.com
Table 2: Examples of Groebke–Blackburn–Bienaymé Reactions
| 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst | Product | Yield (%) | Reference |
| 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH₄Cl | N-tert-Butyl-2-(2-azidophenyl)imidazo[1,2-a]pyridin-3-amine | 89 (MW) | mdpi.com |
| 2-Aminopyridine | 3-Formyl-chromone | Cyclohexyl isocyanide | NH₄Cl | 3-((Cyclohexylamino)methyl)-2-phenylimidazo[1,2-a]pyridine | - | mdpi.com |
| 2-Amino-3-methylpyridine | p-Tolualdehyde | p-Toluidine | - | 8-Methyl-2-(p-tolyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine | - | nih.gov |
Data not available for all fields.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridines, offering novel pathways and access to a wider range of derivatives.
Copper catalysts have been extensively used in the synthesis of imidazo[1,2-a]pyridines through various strategies, including aerobic oxidative coupling and annulation reactions. rsc.orgnih.gov These methods often involve the formation of C-N and C-C bonds in a single step.
One common approach is the copper-catalyzed three-component reaction of 2-aminopyridines, terminal alkynes, and a carbonyl source. rsc.org For example, a copper(I)-catalyzed aerobic oxidative coupling of 2-aminopyridines and acetophenones provides a direct route to 2-substituted imidazo[1,2-a]pyridines. organic-chemistry.org This reaction is believed to proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org
Copper-catalyzed annulation reactions of 2-aminopyridines with various coupling partners also provide efficient access to the imidazo[1,2-a]pyridine core. For instance, the reaction of 2-aminopyridines with ynamides, catalyzed by Cu(OTf)₂, leads to the formation of 2,3-disubstituted imidazo[1,2-a]pyridines. acs.org
Table 3: Examples of Copper-Catalyzed Syntheses
| Reactants | Catalyst | Reaction Type | Product | Yield (%) | Reference |
| 2-Aminopyridine, Phenylacetylene, Benzaldehyde | CuI/NaHSO₄·SiO₂ | Three-component | 2,3-Diphenylimidazo[1,2-a]pyridine | - | nih.gov |
| 2-Aminopyridine, Acetophenone | CuI | Aerobic Oxidative Coupling | 2-Phenylimidazo[1,2-a]pyridine | - | organic-chemistry.org |
| 2-Aminopyridine, N-Phenyl-N-(phenylethynyl)acetamide | Cu(OTf)₂ | Annulation | 2-Phenyl-3-(phenylamino)imidazo[1,2-a]pyridine | - | acs.org |
Data not available for all fields.
Palladium catalysts have proven to be highly effective for the synthesis and functionalization of imidazo[1,2-a]pyridines. beilstein-journals.orgresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Mizoroki–Heck reaction, are particularly useful for introducing aryl or vinyl substituents at specific positions of the imidazo[1,2-a]pyridine ring. beilstein-journals.orgrsc.org
For instance, the Mizoroki–Heck reaction has been employed for the C-3 arylation of 2-substituted imidazo[1,2-a]pyridines. core.ac.uk This reaction typically involves the coupling of a halo-imidazo[1,2-a]pyridine with an alkene in the presence of a palladium catalyst and a base. Another significant application is the direct C-H arylation of imidazo[1,2-a]pyridines, which avoids the need for pre-functionalized starting materials. core.ac.uk
Palladium-catalyzed intramolecular cross-dehydrogenative coupling has also been utilized to synthesize fused imidazo[1,2-a]pyrimidine (B1208166) systems. acs.org Furthermore, palladium catalysis has been instrumental in creating hybrid molecules, such as imidazo[1,2-a]pyridine-flavone hybrids, through cross-coupling reactions. researchgate.net
Table 4: Examples of Palladium-Catalyzed Reactions
| Imidazo[1,2-a]pyridine Derivative | Coupling Partner | Catalyst System | Reaction Type | Product | Yield (%) | Reference |
| 2-Phenylimidazo[1,2-a]pyridine | Iodobenzene | Pd(OAc)₂/P(o-tol)₃ | Direct C-3 Arylation | 2,3-Diphenylimidazo[1,2-a]pyridine | - | core.ac.uk |
| 6-Bromo-2-phenylimidazo[1,2-a]pyridine | Styrene | Pd(OAc)₂/P(o-tol)₃ | Mizoroki-Heck | 2-Phenyl-6-styrylimidazo[1,2-a]pyridine | - | beilstein-journals.org |
| 2-(p-Tolyl)imidazo[1,2-a]pyridine-3-carbaldehyde | Styrene | Pd(OAc)₂ | C-H Olefination | 8-Styryl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-carbaldehyde | 70 | rsc.org |
Data not available for all fields.
Iron catalysis offers a cost-effective and environmentally benign alternative for the functionalization of imidazo[1,2-a]pyridines. organic-chemistry.orgnih.gov A notable application is the iron-catalyzed sulfonylmethylation at the C-3 position of the imidazo[1,2-a]pyridine ring. nih.gov
This reaction typically involves the use of N,N-dimethylacetamide as a methylene (B1212753) source and sodium sulfinates as the sulfonyl source. nih.gov The reaction proceeds efficiently to afford 3-(sulfonylmethyl)imidazo[1,2-a]pyridines in good yields. For the synthesis of 2-(o-Tolyl)-3-(tosylmethyl)imidazo[1,2-a]pyridine, the reaction of 2-(o-tolyl)imidazo[1,2-a]pyridine with sodium p-toluenesulfinate in the presence of an iron catalyst and an oxidant provides the desired product in high yield. nih.gov
Table 5: Example of Iron-Catalyzed Sulfonylmethylation
| Imidazo[1,2-a]pyridine Derivative | Reagents | Catalyst | Product | Yield (%) | Reference |
| This compound | Sodium p-toluenesulfinate, N,N-Dimethylacetamide | Fe(III) salt | 2-(o-Tolyl)-3-(tosylmethyl)imidazo[1,2-a]pyridine | 82 | nih.gov |
Metal-Free Synthetic Protocols
The development of metal-free synthetic routes is a key goal in green chemistry, aiming to reduce costs and the environmental impact associated with metal catalysts.
Metal-free oxidative cyclization reactions provide an atom-economical pathway to imidazo[1,2-a]pyridines. These methods typically involve the formation of C–N and C–C bonds in a single pot through an oxidative process.
One notable approach involves the use of elemental sulfur as a promoter for the oxidative annulation of 2-aminopyridines with aldehydes. rsc.org This method is advantageous as it is both metal- and base-free, proceeding in a highly atom-economical fashion. The reaction is compatible with a range of aldehydes, including aliphatic ones, to produce alkyl-substituted imidazo[1,2-a]pyridines in excellent yields and is suitable for gram-scale synthesis. rsc.org
Another prevalent metal-free strategy employs molecular iodine (I₂) as a catalyst. Iodine can promote the cyclocondensation of 2-aminopyridines with various carbonyl compounds. For instance, a three-component reaction between 2-aminopyridines, ketones, and sulfonyl hydrazides can be catalyzed by molecular iodine to afford the desired imidazo[1,2-a]pyridine derivatives. nih.gov Similarly, an iodine/tert-butyl hydroperoxide (TBHP) system has been effectively used to initiate the C–H functionalization of starting materials like ethylarenes, leading to a domino reaction that forms the imidazopyridine core. rsc.org These reactions often proceed through the in-situ generation of an α-halo ketone intermediate, which then undergoes condensation with the aminopyridine. rsc.org
Graphene oxide has also been utilized as a carbocatalyst to promote the condensation of 2-aminopyridines with acetophenones and thiols, proceeding via an Ortoleva-King type intermediate. acs.org
Table 1: Examples of Metal-Free Oxidative Cyclization Conditions
| Reactants | Catalyst/Promoter | Solvent | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Aminopyridine, Aldehyde | Elemental Sulfur | Not specified | Metal- and base-free | Substituted Imidazo[1,2-a]pyridines | Excellent | rsc.org |
| 2-Aminopyridine, Arylglyoxal, Cyclic 1,3-dicarbonyl | Molecular Iodine | Not specified | Microwave, Metal-free | 2,3-disubstituted Imidazo[1,2-a]pyridines | Good to Very Good | rsc.org |
| 2-Aminopyridine, Ketone, Sulfonyl hydrazide | Molecular Iodine | Not specified | Mild conditions | Substituted Imidazo[1,2-a]pyridines | Not specified | nih.gov |
| Ethylarenes, 2-Aminopyridine | I₂/TBHP | Not specified | One-pot | Substituted Imidazo[1,2-a]pyridines | Good | rsc.org |
Radical-mediated pathways offer alternative metal-free routes for constructing the imidazo[1,2-a]pyridine scaffold. These reactions often involve radical intermediates that facilitate the key bond-forming steps.
A dual synthetic approach using both electrochemical and mechanochemical methods for synthesizing 3-nitro-2-aryl-imidazo[1,2-a]pyridines has been shown to proceed through radical pathways. organic-chemistry.org In the mechanochemical approach, molecular iodine under ball-milling conditions generates iodine radicals. The proposed mechanism involves these radicals and amino radical cations. organic-chemistry.org Similarly, investigations into the iodination of the imidazo[1,2-a]pyridine core have suggested the involvement of radical intermediates, as the reaction is inhibited by radical scavengers like TEMPO. nih.gov
While many radical reactions focus on the functionalization of a pre-existing imidazo[1,2-a]pyridine ring, some syntheses of the core structure are believed to involve radical steps. For example, the reaction of styrenes with 2-aminopyridine derivatives in water, promoted by N-bromosuccinimide (NBS), involves the formation of a bromohydrin, which is then oxidized to an α-bromo ketone. This in-situ generated intermediate subsequently condenses to form the final product. researchgate.net The process involves both cationic and radical bromine species. researchgate.net
Table 2: Radical-Mediated Synthesis Approaches
| Method | Reactants | Reagents | Key Feature | Product | Reference |
|---|---|---|---|---|---|
| Mechanochemical | β-Nitrostyrenes, 2-Aminopyridines | Molecular Iodine | Involves iodine radicals and amino radical cations | 3-Nitro-2-aryl-imidazo[1,2-a]pyridines | organic-chemistry.org |
| NBS-Promoted | Styrenes, 2-Aminopyridines | N-Bromosuccinimide (NBS) | Involves radical bromine species | Substituted Imidazo[1,2-a]pyridines | researchgate.net |
Advanced Synthetic Techniques and Green Chemistry Considerations
To align with the principles of green chemistry, modern synthetic methods focus on reducing reaction times, energy consumption, and waste generation. Advanced techniques like microwave and ultrasound irradiation, as well as electrochemical and mechanochemical approaches, have been successfully applied to the synthesis of this compound and its analogues.
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. derpharmachemica.com
The synthesis of various imidazo[1,2-a]pyridine derivatives has been efficiently achieved using microwave-assisted protocols. derpharmachemica.comijpsr.com One approach involves the reaction of phenacyl bromides with 2-amino pyridines under solvent-free conditions, catalyzed by an ionic liquid, which significantly reduces reaction times from hours or days to mere seconds. derpharmachemica.com Another facile microwave-assisted method uses p-toluenesulfonic acid as a catalyst. nih.gov
A metal-free, one-pot, three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines under microwave irradiation in the presence of molecular iodine also provides a rapid and efficient route to 2,3-disubstituted imidazo[1,2-a]pyridines. rsc.org While these methods are general, they have been applied to analogues like 2-(p-tolyl)imidazo[1,2-a]pyridine, demonstrating their applicability for the synthesis of the target compound's structural family. ijpsr.com
Table 3: Comparison of Microwave-Assisted Synthesis Protocols
| Reactants | Catalyst/Conditions | Key Advantages | Product Type | Reference |
|---|---|---|---|---|
| Phenacyl bromide, 2-Amino pyridine | Ionic liquid, Solvent-free, MW | Extremely short reaction times | Imidazo[1,2-a]pyridines | derpharmachemica.com |
| Arylglyoxal, Alkyne, 2-Aminopyridine | p-Toluenesulfonic acid, MW | Fast reaction, excellent yields | 2,3-disubstituted derivatives | nih.gov |
| Arylglyoxals, 1,3-Dicarbonyls, 2-Aminopyridines | Molecular Iodine, MW | Metal-free, short reaction time, good yields | 2,3-disubstituted derivatives | rsc.org |
| 6-bromoimidazo[1,2-a]pyridine precursor, Acrylate | Pd(OAc)₂, P(o-tol)₃, MW | Late-stage functionalization, improved yield | Functionalized Imidazo[1,2-a]pyridines | beilstein-journals.org |
Ultrasound irradiation enhances chemical reactivity through acoustic cavitation, providing a valuable green alternative to conventional methods. This technique has been successfully employed for the synthesis of imidazo[1,2-a]pyridines, often resulting in high yields and short reaction times under mild conditions. researchgate.netscispace.com
A notable example is the one-pot synthesis of 2-arylimidazo[1,2-a]pyrimidines (a closely related scaffold) via the cyclo-condensation of aromatic ketones with NBS and 2-aminopyrimidine (B69317) in glycerol (B35011) as a green solvent. researchgate.net This method was used to synthesize 2-(o-Tolyl)imidazo[1,2-a]pyrimidine , achieving a high yield. researchgate.net Another simple and rapid ultrasound-assisted method involves the reaction of 2-aminopyridine with 2-bromoacetophenone (B140003) derivatives in PEG-400, a non-toxic and inexpensive solvent. scispace.com This protocol furnishes a variety of imidazo[1,2-a]pyridines in good to excellent yields within 30 minutes. scispace.com
Furthermore, an ultrasound-assisted, metal-free protocol using a KI/tert-butyl hydroperoxide catalytic system in water has been developed for the C–H functionalization of ketones, leading to the synthesis of imidazo[1,2-a]pyridines. researchgate.net
Table 4: Ultrasound-Assisted Synthesis of Imidazo[1,2-a]pyridine Analogues
| Reactants | Catalyst/Solvent | Conditions | Key Advantages | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Aromatic ketone, NBS, 2-Aminopyrimidine | Glycerol | Ultrasound | Eco-friendly, high yield, short time | 2-(o-Tolyl)imidazo[1,2-a]pyrimidine | 88-94% (general) | researchgate.net |
| 2-Aminopyridine, 2-Bromoacetophenone | PEG-400 | Ultrasound | Rapid, non-toxic solvent, good yields | Imidazo[1,2-a]pyridines | Good to Excellent | scispace.com |
| Ketones, 2-Aminopyridine | KI/TBHP, Water | Ultrasound | Metal- and base-free, green solvent | Imidazo[1,2-a]pyridines | Good | researchgate.net |
Electrochemical and mechanochemical methods represent cutting-edge green synthetic strategies that minimize solvent use and energy consumption.
Electrochemical synthesis offers a mild and energy-efficient route, often avoiding the need for external heating and harsh chemical oxidants. A dual approach for synthesizing 3-nitro-2-aryl-imidazo[1,2-a]pyridines utilizes β-nitrostyrenes and 2-aminopyridines as starting materials. The electrochemical method employs potassium iodide as an electrolyte and redox mediator, achieving yields up to 91% without transition metal catalysts or external heating. organic-chemistry.org
Mechanochemistry , which involves inducing reactions by grinding solid reactants together (ball-milling), provides a solvent-free or low-solvent alternative to traditional synthesis. An iodine-catalyzed mechanochemical grinding method facilitates the cyclocondensation of aryl methyl ketones with 2-aminopyridines at ambient temperature, successfully applied to the gram-scale synthesis of the drug zolimidine. researchgate.net Another high-speed ball milling (HSBM) technique using an I₂/DMAP system promotes the amination/cyclization of methyl ketones with 2-aminopyridines under solvent-free conditions. researchgate.net These methods are highly efficient, eco-friendly, and scalable. organic-chemistry.orgresearchgate.net
Table 5: Advanced Electrochemical and Mechanochemical Syntheses
| Method | Reactants | Reagents/Conditions | Key Advantages | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Electrochemical | β-Nitrostyrenes, 2-Aminopyridines | KI (electrolyte/mediator) | Mild, energy-efficient, metal-free | 3-Nitro-2-aryl-imidazo[1,2-a]pyridines | Up to 91% | organic-chemistry.org |
| Mechanochemical | β-Nitrostyrenes, 2-Aminopyridines | Molecular Iodine, Ball-milling | Solvent-free, mild, energy-efficient | 3-Nitro-2-aryl-imidazo[1,2-a]pyridines | Up to 89% | organic-chemistry.org |
| Mechanochemical | Aryl methyl ketones, 2-Aminopyridines | I₂, Electrical grinder | Solvent-free, ambient temp., scalable | 2-Arylimidazo[1,2-a]pyridines | Good | researchgate.net |
| Mechanochemical | Methyl ketones, 2-Aminopyridines | I₂/DMAP, High-Speed Ball Milling | Solvent-free | 2,3-Substituted Imidazo[1,2-a]pyridines | Not specified | researchgate.net |
Regioselective Synthesis and Functional Group Tolerance
The precise control of substituent placement (regioselectivity) and the compatibility of reactions with various chemical functionalities are paramount in the synthesis of complex molecules like this compound. Research has demonstrated high regioselectivity in the functionalization of the imidazo[1,2-a]pyridine core, most commonly at the C3 position.
A notable example is the iron-catalyzed three-component coupling reaction for 3-sulfonylmethylation. This method efficiently functionalizes various 2-arylimidazo[1,2-a]pyridines, including the 2-(o-tolyl) analogue, at the C3 position with excellent yield (82% for the 2-(o-tolyl) derivative) and high functional group tolerance. mdpi.com The protocol is compatible with both electron-donating (e.g., -Me, -OCH₃) and electron-withdrawing (e.g., -NO₂, -F, -Cl) groups on the 2-phenyl ring, as well as substitutions on the pyridine ring. mdpi.com
Similarly, a base-catalyzed methylenation using glyoxylic acid in water demonstrates broad applicability. acs.org It tolerates a wide array of substituents on the 2-aryl ring of imidazo[1,2-a]pyridines, affording the corresponding bis(imidazo[1,2-a]pyridin-3-yl)methanes in yields ranging from 71% to 96%. acs.org For instance, the reaction with this compound produced the desired product in 89% yield. acs.org
Copper-catalyzed methods have also proven effective. One such protocol involves the aerobic oxidative coupling of ketoxime acetates with pyridines, which is compatible with a broad range of functional groups. organic-chemistry.org Another copper-promoted cascade reaction for the synthesis of 3-amino-imidazo[1,2-a]pyridines proceeds under mild conditions without the need for an oxidant or ligand, showcasing high functional group tolerance. acs.org
Catalyst-free approaches have also been developed, offering high regioselectivity. For example, the annulation of heterocyclic ketene (B1206846) aminals with β-oxodithioesters and aldehydes proceeds under solvent-free conditions, providing a direct route to highly substituted imidazo[1,2-a]pyridines. rsc.org Another efficient, catalyst-free protocol involves a three-component reaction between 2-aminopyridine, arylglyoxals, and 4-hydroxypyran in ethanol, yielding functionalized imidazo[1,2-a]pyridines with high regioselectivity. nih.gov
The table below summarizes the tolerance of various functional groups in the synthesis of 2-arylimidazo[1,2-a]pyridine analogues.
Table 1: Functional Group Tolerance in Regioselective Syntheses of Imidazo[1,2-a]pyridine Analogues
| Reaction Type | Catalyst/Conditions | Position of Functionalization | Tolerated Functional Groups (Examples) | Reference |
|---|---|---|---|---|
| Sulfonylmethylation | FeCl₃ | C3 | Electron-donating (2-Me, 4-OCH₃), Electron-withdrawing (4-NO₂, 4-F, 4-Cl), Heterocycles | mdpi.com |
| Methylenation | NaHCO₃, H₂O | C3 | Electron-donating (o-tolyl, p-tolyl), Electron-withdrawing (halogens), Alkyl groups | acs.org |
| C3-Sulfurization | One-pot, base | C3 | Electron-donating (-Ph, -OMe), Electron-withdrawing (halogens) | acs.org |
| Nitrosylation | tBuONO | C3 | Electron-donating (p-tolyl), Electron-withdrawing (halogens) | rsc.org |
| N-Alkylation | NaH, DMF | N1 | Methyl, Chloro, Bromo | nih.gov |
Exploration of Sustainable and Eco-Friendly Methodologies
The principles of green chemistry are increasingly being integrated into the synthesis of imidazo[1,2-a]pyridines to minimize environmental impact. sioc-journal.cn These methodologies focus on using greener solvents, reducing energy consumption, and employing non-toxic, reusable catalysts.
Water, as a green solvent, has been successfully utilized in several synthetic protocols. An ultrasound-assisted, metal-free synthesis using a KI/tert-butyl hydroperoxide system in water provides imidazo[1,2-a]pyridines in good yields under mild conditions. organic-chemistry.org Another approach uses a Cu(II)–ascorbate catalyst in an aqueous micellar medium (sodium dodecyl sulfate, SDS) for a domino A³-coupling reaction, which proceeds at a mild 50 °C. acs.org This method demonstrates a lower E-factor (Environmental factor) compared to many conventional methods. acs.org
Microwave-assisted organic synthesis (MAOS) represents another sustainable strategy, often leading to significantly reduced reaction times and improved yields. sioc-journal.cn A notable application is the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) catalyzed by phosphotungstic acid (HPW) in ethanol under microwave heating. beilstein-journals.org This method allows for the rapid synthesis of a wide range of imidazo[1,2-a]pyridines in just 30 minutes with a low catalyst loading (2 mol%). beilstein-journals.org Another microwave-assisted procedure uses an ionic liquid as a catalyst under solvent-free conditions, offering high efficiency and good functional group tolerance. derpharmachemica.com
Solvent-free reactions are inherently green as they eliminate solvent waste. An efficient, one-pot, three-component reaction for synthesizing imidazo[1,2-a]pyridine derivatives has been developed under solvent-free conditions using Et₃N as a catalyst, characterized by short reaction times and easy purification. rsc.org
The use of iodine as an inexpensive and low-toxicity catalyst in aqueous media also presents a green alternative for the synthesis of 2-arylimidazo[1,2-a]pyridines from aryl methyl ketones and 2-aminopyridines. researchgate.net Furthermore, novel combined technologies, such as tandem ultrasound and integrated continuous flow systems, are being explored for the sustainable synthesis of related heterocyclic systems like pyrimido[1,2-a]benzimidazoles, indicating a future direction for imidazo[1,2-a]pyridine synthesis. nih.gov
Table 2: Overview of Sustainable Methodologies for Imidazo[1,2-a]pyridine Synthesis
| Methodology | Catalyst/Reagents | Solvent/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Ultrasound-Assisted Synthesis | KI/TBHP | Water | Metal-free, mild conditions, absence of base | organic-chemistry.org |
| Aqueous Micellar Catalysis | Cu(II)-ascorbate/SDS | Water, 50 °C | Low E-factor, mild heating | acs.org |
| Microwave-Assisted GBB-3CR | Phosphotungstic Acid (HPW) | Ethanol, Microwave | Rapid (30 min), low catalyst loading (2 mol%), high yields | beilstein-journals.org |
| Microwave-Assisted Synthesis | Ionic Liquid | Solvent-free, Microwave | High efficiency, simple work-up | derpharmachemica.com |
| One-Pot Three-Component Reaction | Et₃N | Solvent-free | High regioselectivity, short reaction times, avoids transition metals | rsc.org |
Advanced Spectroscopic and Structural Elucidation of 2 O Tolyl Imidazo 1,2 a Pyridine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For the 2-(o-Tolyl)imidazo[1,2-a]pyridine scaffold, a combination of one- and two-dimensional NMR techniques allows for the precise assignment of all proton and carbon signals.
One-dimensional ¹H and ¹³C NMR spectra provide the initial, crucial information regarding the chemical environment of the hydrogen and carbon atoms in the molecule. mdpi.com In derivatives of this compound, the aromatic protons typically appear in the downfield region between δ 7.0 and 8.5 ppm, while the methyl group protons of the tolyl substituent show a characteristic singlet near δ 2.4 ppm. vulcanchem.com The carbon signals are distributed according to their electronic environment, with the imidazo[1,2-a]pyridine (B132010) core carbons appearing across a broad range. nih.gov
Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle. nptel.ac.in
COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks within the pyridine (B92270) and tolyl rings, allowing for the assignment of adjacent protons. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, definitively linking the signals of each C-H unit. mdpi.comyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly vital for identifying quaternary carbons and piecing together the different fragments of the molecule, such as connecting the tolyl ring to the C2 position of the imidazo[1,2-a]pyridine core. mdpi.comresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing through-space correlations. This is crucial for determining the relative orientation of the tolyl group with respect to the imidazo[1,2-a]pyridine plane. mdpi.comyoutube.com
The combination of these techniques provides a robust and unambiguous assignment of the entire molecular structure. mdpi.comnih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Derivatives of this compound in CDCl₃ Note: Data is compiled from various derivatives to show typical ranges. Exact shifts vary with substitution.
| Position/Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Source |
|---|---|---|---|
| Imidazo[1,2-a]pyridine H-3 | ~7.8-8.1 | ~108-115 | rsc.org |
| Imidazo[1,2-a]pyridine H-5 | ~7.5-8.1 | ~112-118 | rsc.orgnih.gov |
| Imidazo[1,2-a]pyridine H-6 | ~6.7-7.1 | ~112-125 | nih.govacs.org |
| Imidazo[1,2-a]pyridine H-7 | ~7.0-7.4 | ~123-126 | nih.govacs.org |
| Imidazo[1,2-a]pyridine H-8 | ~7.5-7.7 | ~117-124 | nih.govacs.org |
| o-Tolyl Protons | ~7.2-7.4 | ~126-131 | nih.govacs.org |
| o-Tolyl Methyl (CH₃) | ~2.0-2.4 | ~19-21 | nih.govacs.org |
| Imidazo[1,2-a]pyridine C-2 | - | ~140-145 | nih.govacs.org |
| Imidazo[1,2-a]pyridine C-8a | - | ~143-145 | rsc.orgnih.gov |
The substitution at the C2 position with an ortho-substituted aryl ring, such as in this compound, introduces the possibility of hindered rotation around the C2-C(aryl) single bond. This steric hindrance can lead to atropisomerism, where the rotational barrier is high enough to allow for the isolation of distinct, non-interconverting conformers at room temperature.
Dynamic NMR (DNMR) studies are the primary method for investigating such conformational dynamics. By monitoring NMR spectra at variable temperatures, it is possible to observe the coalescence of signals as the rate of rotation increases, allowing for the calculation of the rotational energy barrier (ΔG‡).
While the broader imidazo[1,2-a]pyridine scaffold is known to be a stable heterocyclic system, certain derivatives can undergo structural rearrangements under specific conditions. ucl.ac.uk However, the core 2-phenylimidazo[1,2-a]pyridine (B181562) structure is generally stable. ucl.ac.uk Recent computational studies on related imidazo[1,2-a]pyridine derivatives have also explored conformational shifts, for instance, when binding to biological targets, highlighting the molecule's ability to adopt different spatial arrangements. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound, as well as its structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of newly synthesized compounds. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS allows for the determination of a unique molecular formula. acs.org For derivatives of this compound, HRMS data are typically acquired using electrospray ionization (ESI) and reported as the [M+H]⁺ adduct. The close agreement between the calculated and experimentally found mass provides definitive proof of the compound's identity. rsc.orgacs.orgacs.org
Table 2: Examples of HRMS Data for 2-(Aryl)imidazo[1,2-a]pyridine Derivatives
| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Source |
|---|---|---|---|---|
| Bis(2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methane | C₂₉H₂₅N₄ | 429.2074 | 429.2073 | acs.orgacs.org |
| 3-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)oxazolidin-2-one | C₁₇H₁₆N₃O₂ | 294.1243 | 294.1238 | acs.org |
| 2-(4-nitrophenyl)imidazo[1,2-a]pyridine | C₁₃H₁₀N₃O₂ | 240.0773 | 240.0772 | rsc.org |
| Ethyl 2-(diethoxyphosphoryl)-3-(imidazo[1,2-a]pyridin-3-yl)propanoate | C₁₆H₂₃N₂O₅P | 355.1417 | 355.1428 | beilstein-journals.org |
Tandem mass spectrometry (MS/MS) experiments provide insight into the structural connectivity of a molecule by analyzing its fragmentation patterns. When the protonated molecule [M+H]⁺ is subjected to collision-induced dissociation (CID), it breaks apart into smaller, characteristic fragment ions.
For this compound, the fragmentation is expected to be dominated by the stability of the fused heterocyclic ring system. Plausible fragmentation pathways would include:
Loss of a methyl radical (•CH₃) from the tolyl group.
Cleavage of the bond between the tolyl group and the imidazopyridine core.
Fragmentation of the imidazo[1,2-a]pyridine ring itself, although this would require higher energy due to its aromatic stability.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of the molecule.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound and its derivatives shows characteristic absorption bands. innovareacademics.in DFT calculations have also been used to compute and assign the vibrational wavenumbers for the parent imidazo[1,2-a]pyridine molecule. researchgate.net
Table 3: Typical Infrared (IR) Absorption Bands for Imidazo[1,2-a]pyridine Derivatives
| Wavenumber (cm⁻¹) | Vibrational Mode | Source |
|---|---|---|
| 3020-3060 | Aromatic C-H Stretch | acs.orgacs.org |
| 2920-2960 | Aliphatic C-H Stretch (e.g., from CH₃) | acs.orgacs.org |
| 1500-1650 | C=C and C=N Stretching (Aromatic Rings) | acs.orginnovareacademics.in |
| 1330-1360 | C-N Stretching | acs.orginnovareacademics.in |
| 730-760 | C-H Bending (ortho-disubstituted ring) | acs.orgacs.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information on the electronic transitions within a molecule. Imidazo[1,2-a]pyridines are known to be fluorescent, and their UV-Vis absorption spectra are characterized by strong absorptions corresponding to π→π* transitions within the conjugated aromatic system. researchgate.netnist.gov The position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern on the heterocyclic core and the aryl substituent, as different groups can extend or alter the π-conjugated system. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Bis(2-(o-tolyl)imidazo[1,2-a]pyridin-3-yl)methane |
| 2-Phenyl-3-(o-tolyl)imidazo[1,2-a]pyridine |
| 3-Phenyl-2-(p-tolyl)imidazo[1,2-a]pyridine |
| 2-(p-tolyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
| 2-(m-tolyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
| 2-(p-tolyl)imidazo[1,2-a]pyridine |
| 3-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)oxazolidin-2-one |
| 2-phenylimidazo[1,2-a]pyridine |
| 2-(4-nitrophenyl)imidazo[1,2-a]pyridine |
Vibrational Fingerprint Analysis by IR Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and characterizing the vibrational modes of a molecule, which collectively form a unique "vibrational fingerprint." For imidazo[1,2-a]pyridine derivatives, the IR spectrum reveals key information about the aromatic rings and the heterocyclic core.
The analysis of the parent imidazo[1,2-a]pyridine molecule through density functional theory (DFT) calculations provides a foundational understanding of its vibrational modes. researchgate.net For substituted derivatives, such as those with a tolyl group, characteristic bands corresponding to C-H, C=C, and C=N stretching and bending vibrations are observed.
In derivatives like 3-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)oxazolidin-2-one, distinct vibrational frequencies are recorded. acs.org For instance, the IR (KBr) spectrum shows bands at 3665, 2305, 2037, 1486, 1248, 1080, and 666 cm⁻¹. acs.org Similarly, a related derivative, (10H-Phenothiazin-2-yl)(2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanone, displays characteristic peaks at 3259, 3055, 2961, 1654, 1597, 1461, 1433, 1390, 1243, 878, and 740 cm⁻¹. nih.gov The presence of the tolyl group introduces specific vibrations, such as the C-H stretching in the methyl group, typically observed around 2961 cm⁻¹. nih.gov
The table below summarizes representative IR absorption bands for various tolyl-substituted imidazo[1,2-a]pyridine analogues, illustrating the consistency of the vibrational fingerprints within this class of compounds.
| Compound | IR Absorption Bands (cm⁻¹) | Key Assignments | Reference |
| 3-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)oxazolidin-2-one | 3665, 2305, 2037, 1486, 1248, 1080, 666 | Aromatic & Heterocyclic Ring Vibrations | acs.org |
| (10H-Phenothiazin-2-yl)(2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanone | 3259, 3055, 2961, 1654, 1597, 1461, 1433, 1390, 1243, 878, 740 | N-H, C-H (aromatic & methyl), C=O, C=N, C=C | nih.gov |
| 1-amino-4-nitro-3-(p-tolyl)-3,5-dihydrobenzo researchgate.netwits.ac.zaimidazo[1,2-a]pyridine-2-carbonitrile | 3462, 3416, 2200, 1670, 1622, 1479, 1398, 1301, 1089, 1045, 734 | NH₂, CN, C=O, C=C, NO₂ | dergipark.org.tr |
These data highlight how IR spectroscopy is instrumental in confirming the structural integrity of newly synthesized derivatives by identifying expected functional groups and vibrational modes.
Electronic Transitions and Chromophoric Properties by UV-Vis Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, which are directly related to its chromophoric system. The fused π-conjugated bicyclic structure of imidazo[1,2-a]pyridines makes them inherently fluorescent. researchgate.net
Studies on various imidazo[1,2-a]pyridine derivatives show that they exhibit strong luminescence, with emission maxima typically located in the violet and blue regions of the electromagnetic spectrum. researchgate.net For example, a series of functionalized derivatives displayed maximal emission wavelengths ranging from 394 nm to 428 nm. researchgate.net This fluorescence is attributed to the extended electronic delocalization across the imidazo[1,2-a]pyridine nucleus and its substituents. The introduction of different functional groups onto the core structure can modulate these photoluminescent properties, causing shifts in the emission wavelengths. researchgate.net
The UV-Vis absorption spectrum of a representative methoxy-substituted derivative, when measured in various solvents, confirms the presence of a complex system of electronic transitions responsible for its fluorescent behavior. researchgate.net The chromophoric nature of these compounds makes them suitable candidates for applications in materials science, such as in the development of photochemical sensors and biomarkers. researchgate.net
| Derivative Class | Spectroscopic Property | Wavelength Range (nm) | Reference |
| Substituted Imidazo[1,2-a]pyridines | Fluorescence Emission Maxima | 394 - 428 | researchgate.net |
X-ray Crystallography for Solid-State Structure Analysis
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides invaluable data on molecular conformation, bond parameters, and the nature of intermolecular interactions that govern crystal packing.
X-ray structural analysis has been successfully applied to various imidazo[1,2-a]pyridine derivatives, confirming their molecular structures. For example, the structure of (10H-Phenothiazin-2-yl)(2-phenylimidazo[1,2-a]pyridin-3-yl)methanone was determined, revealing a monoclinic crystal system with a P21/c space group. nih.gov
A particularly relevant study involves the crystallographic analysis of a palladium(II) complex, [Pd(L²)(CH₃)Cl], which contains a 1-(2-pyridyl)-3-(2-o-tolyl)imidazo[1,5-a]pyridine ligand (L²). rsc.org Although this is an isomer of the imidazo[1,2-a]pyridine system, the analysis provides critical insight into the conformation of the o-tolyl group. The X-ray data confirmed that the ligand coordinates to the metal center in a bidentate fashion. Such studies allow for the precise measurement of bond lengths and angles within the tolyl-substituted heterocyclic framework, confirming the expected geometry and revealing any steric constraints imposed by the ortho-methyl group. rsc.org
The table below presents crystallographic data for a representative imidazo[1,2-a]pyridine derivative.
| Compound | (10H-Phenothiazin-2-yl)(2-phenylimidazo[1,2-a]pyridin-3-yl)methanone (4a) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.1900(6) |
| b (Å) | 33.2340(16) |
| c (Å) | 16.1930(8) |
| α (°) | 90 |
| β (°) | 93.0710(10) |
| γ (°) | 90 |
| Reference | nih.gov |
The supramolecular assembly of molecules in the crystal lattice is dictated by a variety of non-covalent interactions. In the crystal structure of 6-phenyl-2-phenyl-imidazo[1,2-a]pyridine derivatives bound to aldehyde dehydrogenase (ALDH1A3), π-π stacking interactions are observed. acs.org For instance, the 2-phenyl ring can engage in a π-π stacking interaction with the aromatic side chain of a phenylalanine residue (F308) in the enzyme's binding site. acs.org
Reactivity Profiles and Mechanistic Investigations of 2 O Tolyl Imidazo 1,2 a Pyridine
C-H Functionalization Reactions at the Imidazo[1,2-a]pyridine (B132010) Core
The direct functionalization of carbon-hydrogen (C-H) bonds in the imidazo[1,2-a]pyridine core represents an atom-economical and efficient strategy for molecular diversification. mdpi.comrsc.org The electron-rich nature of the imidazo[1,2-a]pyridine ring system makes it amenable to various C-H functionalization reactions. nih.gov
Regioselective Functionalization at C3 Position
The C3 position of the imidazo[1,2-a]pyridine nucleus is particularly activated and susceptible to electrophilic attack, making it the primary site for regioselective functionalization. nih.govresearchgate.net This inherent reactivity has been widely exploited to introduce a variety of functional groups.
Several methods have been developed for the C3-functionalization of imidazo[1,2-a]pyridines. These include transition-metal-catalyzed reactions, as well as metal-free approaches. rsc.org For instance, ultrasound-assisted iodination provides a metal-free and environmentally friendly method for regioselective iodination at the C3 position. nih.govacs.org Another example is the electrochemical oxidative cyanation using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source, which selectively yields C3-cyanated products. acs.org
Arylation, Alkylation, Sulfonylation, Carbonylation, and Thiolation Strategies
The C3 position of 2-(o-Tolyl)imidazo[1,2-a]pyridine can be readily functionalized through various strategies, including arylation, alkylation, sulfonylation, carbonylation, and thiolation.
Arylation: Direct C-H arylation of the imidazo[1,2-a]pyridine core can be achieved using various catalytic systems. Ruthenium-based precatalysts have shown high efficiency in the arylation of 2-(o-tolyl)pyridine (B1293752) derivatives with aryl halides. nih.gov
Alkylation: C3-alkylation has been successfully accomplished using different methodologies. One approach involves a Lewis acid-catalyzed reaction with donor-acceptor cyclopropanes, which undergo nucleophilic ring-opening to yield C3-alkylated products. nih.govacs.org Another efficient method is the three-component aza-Friedel–Crafts reaction catalyzed by Yttrium(III) triflate, which allows for the introduction of an alkyl group bearing an amine moiety. nih.govmdpi.com
Sulfonylation: The introduction of a sulfonyl group at the C3 position can be achieved through various methods. An iron-catalyzed sulfonylmethylation reaction using N,N-dimethylacetamide and sodium sulfinates has been reported. nih.gov This reaction proceeds to give 2-(o-tolyl)-3-(tosylmethyl)imidazo[1,2-a]pyridine in good yield. nih.gov
Carbonylation: While direct carbonylation at the C3 position of this compound is less commonly reported, methods for the formylation of the imidazo[1,2-a]pyridine core exist. For instance, a copper-catalyzed C3-formylation using dimethyl sulfoxide (B87167) (DMSO) as the formyl source has been developed. researchgate.net Additionally, palladium-catalyzed aminocarbonylation of iodo-substituted imidazo[1,2-a]pyridines provides a route to carboxamide derivatives. mdpi.com
Thiolation: The introduction of a sulfur-containing functional group at the C3 position can be accomplished through several methods. A transition-metal-free protocol for regioselective C-3 sulfenylation has been developed using arylhydrazine hydrochloride and elemental sulfur in the presence of molecular iodine. rsc.org Another approach utilizes diethylaminosulfur trifluoride (DAST) as a novel double thiolation reagent, leading to the formation of bis(2-arylimidazo[1,2-a]pyridin-3-yl)sulfanes. researchgate.netnih.govacs.org Iodine-catalyzed thiolation using sulfonyl hydrazides as a thiol surrogate has also been reported. researchgate.net
Table 1: Examples of C3-Functionalization Reactions of this compound and Related Derivatives
| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Iodination | I₂, TBHP, Ultrasound | 3-Iodo-2-(o-tolyl)imidazo[1,2-a]pyridine | 85 | nih.govacs.org |
| Alkylation | Donor-acceptor cyclopropane, Lewis Acid | C3-alkylated imidazo[1,2-a]pyridine | Good to Excellent | nih.govacs.org |
| Aza-Friedel-Crafts | Aldehyde, Amine, Y(OTf)₃ | C3-aminoalkylated imidazo[1,2-a]pyridine | 92 | nih.govmdpi.com |
| Sulfonylmethylation | DMA, Sodium p-toluenesulfinate, Fe catalyst | 2-(o-Tolyl)-3-(tosylmethyl)imidazo[1,2-α]pyridine | 82 | nih.gov |
| Double Thiolation | DAST, DCE, 50 °C | Bis(2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)sulfane | 86 | researchgate.net |
| Sulfenylation | Arylhydrazine hydrochloride, S₈, I₂, DABCO | 3-Sulfenylated imidazo[1,2-a]pyridine | High | rsc.org |
Cross-Coupling Reactions and Derivatization
Cross-coupling reactions are powerful tools for the synthesis of complex molecules and the derivatization of heterocyclic scaffolds like this compound.
Sonogashira and Buchwald-Hartwig Coupling Applications
Sonogashira Coupling: The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has been applied to functionalize the imidazo[1,2-a]pyridine core. This reaction is typically catalyzed by a palladium complex and a copper co-catalyst. nih.gov For instance, 3-bromo-2-substituted imidazo[1,2-a]pyridines can undergo Sonogashira coupling to introduce alkynyl groups at the C3 position. rsc.org Decarboxylative Sonogashira coupling reactions have also been developed. rsc.org
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. libretexts.orgorganic-chemistry.org This reaction has been employed for the synthesis of various amino-substituted imidazo[1,2-a]pyridine derivatives. nih.govacs.org The choice of palladium ligand is crucial for the success of the reaction. libretexts.org For example, the coupling of 7-iodo-8-cyanoimidazo[1,2-a]pyridine derivatives with amines has been reported. mdpi.com
Table 2: Cross-Coupling Reactions on the Imidazo[1,2-a]pyridine Scaffold
| Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|---|
| Sonogashira | 3-Bromo-2-phenylimidazo[1,2-a]pyridine | Phenylacetylene | Pd(PPh₃)₄, CuI | 2-Phenyl-3-(phenylethynyl)imidazo[1,2-a]pyridine | rsc.org |
| Buchwald-Hartwig | 7-Iodo-8-cyano-2-substituted-imidazo[1,2-a]pyridine | Amine | Pd catalyst | 7-Amino-8-cyano-2-substituted-imidazo[1,2-a]pyridine | mdpi.com |
Synthesis of Novel Functionalized Derivatives through Post-Synthetic Modification
The functional groups introduced onto the this compound scaffold can be further modified to create a library of novel derivatives. This post-synthetic modification approach allows for the rapid diversification of the core structure. worldscientific.commdpi.com For example, azide-functionalized imidazo[1,2-a]pyridines can serve as versatile platforms for accessing more complex molecules through click chemistry or other transformations. mdpi.com
Cascade and Annulation Reactions Involving this compound
Cascade and annulation reactions provide efficient pathways to construct complex polycyclic systems from relatively simple starting materials in a single operation.
Cascade Reactions: Several cascade reactions involving imidazo[1,2-a]pyridines have been developed. For example, a base-catalyzed aqueous methylenation of imidazo[1,2-a]pyridines with glyoxylic acid leads to the formation of bis(imidazo[1,2-a]pyridin-3-yl)methanes. acs.org In this reaction, this compound reacts to form bis(2-(o-tolyl)imidazo[1,2-a]pyridin-3-yl)methane in high yield. acs.org
Annulation Reactions: Annulation reactions are used to build new rings onto an existing molecular framework. Copper-catalyzed annulation of 2-aminopyridines with various partners is a common strategy for the synthesis of the imidazo[1,2-a]pyridine core itself. researchgate.net Annulation of α-bromocinnamaldehydes with 2-aminopyridines under oxygen atmosphere can lead to the formation of 3-formyl-imidazo[1,2-a]pyridines. rsc.org
Elucidation of Reaction Mechanisms
The mechanistic understanding of reactions involving this compound is crucial for the development of new synthetic methodologies and the optimization of existing ones. This section explores the experimental studies that have provided concrete evidence for reaction intermediates and the proposed pathways that rationalize the observed product formations.
Experimental Mechanistic Studies (e.g., Intermediate Isolation)
Experimental investigations have been instrumental in verifying proposed reaction mechanisms. A notable example is the base-catalyzed aqueous methylenation of imidazo[1,2-a]pyridines, including the 2-(o-tolyl) derivative, using glyoxylic acid as a methylene (B1212753) source. acs.orgacs.orgacs.org In this reaction, control experiments pointed to the formation of a key intermediate.
To probe the reaction pathway, a plausible mechanism was proposed wherein the initial step involves a nucleophilic addition of this compound (1a) to glyoxylic acid (2a) to form an intermediate (5). acs.org This intermediate was not isolated in its initial form, but its subsequent reaction with another molecule of the nucleophile under the reaction conditions (water at 90°C for 12 hours) yielded the final product, bis(2-(o-tolyl)imidazo[1,2-a]pyridin-3-yl)methane (3j), in a 40% yield. acs.org This experiment strongly suggested that the initially formed adduct acts as a reactive intermediate.
Further evidence for the proposed mechanism came from the observation that the addition of sodium bicarbonate (NaHCO₃) significantly improved the yield of the final product to 94% by facilitating the decarboxylation of a subsequent intermediate. acs.orgacs.org The non-decarboxylated intermediate (6) was also observed, lending further credence to the proposed pathway. acs.org
In a different study concerning the C3-alkylation of imidazo[1,2-a]pyridines via a three-component aza-Friedel–Crafts reaction, control experiments were conducted to rule out a free-radical mechanism. mdpi.com The reaction proceeded efficiently in the presence of radical inhibitors such as TEMPO and BHT, indicating that a polar, likely ionic, pathway is operative. mdpi.com
Control experiments were also pivotal in understanding the mechanism of C3-sulfurization of imidazolo[1,2-a]pyridines. The structure of a key intermediate was confirmed through X-ray diffraction analysis, which definitively showed the formation of a C-Br bond rather than a C-H bond functionalization product. acs.org
The following table summarizes key experimental findings from mechanistic studies:
Table 1: Summary of Experimental Mechanistic Studies| Reaction Type | Key Finding | Implication | Reference |
|---|---|---|---|
| Base-Catalyzed Aqueous Methylenation | Reaction of a proposed intermediate with the nucleophile yielded the final product. | Confirms the role of the initial adduct as a reactive intermediate. | acs.org |
| Base-Catalyzed Aqueous Methylenation | Addition of NaHCO₃ enhanced decarboxylation and product yield. | Suggests a base-catalyzed decarboxylation step is crucial. | acs.orgacs.org |
| Three-Component Aza-Friedel–Crafts Reaction | Reaction was not inhibited by radical scavengers (TEMPO, BHT). | Rules out a free-radical pathway in favor of an ionic mechanism. | mdpi.com |
| C3-Sulfurization | X-ray analysis confirmed the structure of a bromo-intermediate. | Proved the reaction proceeds via a specific halogenated intermediate. | acs.org |
Proposed Reaction Pathways and Transition State Analysis
Based on experimental observations, detailed reaction pathways have been proposed for various transformations of this compound.
For the base-catalyzed aqueous methylenation, the proposed mechanism begins with the nucleophilic addition of the imidazo[1,2-a]pyridine to glyoxylic acid, forming an intermediate alcohol. acs.org This is followed by a substitution reaction with another molecule of the imidazo[1,2-a]pyridine to generate a dicarboxylic acid intermediate. Under basic conditions, this intermediate undergoes deprotonation and subsequent decarboxylation to form a carbanion. acs.org This carbanion is then protonated to yield the final bis(imidazo[1,2-a]pyridin-3-yl)methane (B14333734) product, regenerating the base catalyst to complete the cycle. acs.org
In the context of C-H functionalization reactions, theoretical calculations, such as Density Functional Theory (DFT), have been employed to analyze the regioselectivity of palladium-catalyzed reactions. bris.ac.uk These studies suggest that the reaction mechanism can proceed through either an Electrophilic Palladation (EP) or a Concerted Metalation Deprotonation (CMD) pathway. The operative pathway and the resulting regioselectivity are influenced by factors such as the C-H acidity and nucleophilicity of the substrate. bris.ac.uk For imidazo[1,2-a]pyridines, the electronic properties of the heterocycle play a significant role in determining the most likely site of functionalization.
A proposed mechanism for the direct regioselective nitrosylation of imidazo[1,2-a]pyridines using tBuONO suggests a radical pathway. rsc.org The reaction is initiated by the homolytic cleavage of tBuONO to generate a ·NO radical. This radical then attacks the electron-rich C3 position of the imidazo[1,2-a]pyridine to form a radical intermediate. Subsequent hydrogen abstraction by a tBuO· radical leads to the final product. rsc.org The fact that the reaction is inhibited by the radical scavenger TEMPO supports this proposed radical mechanism. rsc.org An alternative electrophilic substitution pathway involving the formation of NO+ has also been considered. rsc.org
The following table outlines proposed reaction pathways for different reactions involving the imidazo[1,2-a]pyridine core.
Table 2: Proposed Reaction Pathways
| Reaction | Proposed Initial Step | Key Intermediate(s) | Proposed Final Step | Reference |
|---|---|---|---|---|
| Base-Catalyzed Aqueous Methylenation | Nucleophilic addition to glyoxylic acid. | Alcohol adduct, dicarboxylic acid, carbanion. | Protonation of carbanion. | acs.org |
| Pd-Catalyzed C-H Functionalization | Electrophilic Palladation or Concerted Metalation Deprotonation. | Organopalladium species. | Reductive elimination. | bris.ac.uk |
| Direct C3-Nitrosylation | Homolytic cleavage of tBuONO to form ·NO radical. | Radical adduct at C3. | Hydrogen abstraction by tBuO·. | rsc.org |
Theoretical and Computational Chemistry Studies of 2 O Tolyl Imidazo 1,2 a Pyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a robust method for studying the electronic properties of molecules. By approximating the electron density, DFT allows for the calculation of various molecular parameters, providing a deeper understanding of the molecule's behavior. For derivatives of imidazo[1,2-a]pyridine (B132010), DFT calculations, often using the B3LYP functional with basis sets like 6-311G++(d,p) or 6-31+G(d,p), have been instrumental in these investigations. semanticscholar.orgscirp.org
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - FMO)
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. scirp.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular reactivity. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org
In studies of related imidazo[1,2-a]pyridine derivatives, the HOMO is often located on the imidazopyridine ring, while the LUMO may be distributed across the entire molecule or concentrated on a substituent group. nih.gov This distribution influences the sites susceptible to electrophilic and nucleophilic attack. For instance, in a study of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, the energy gaps ranged from 2.49 eV to 3.91 eV, indicating varying degrees of reactivity and stability among the different derivatives. scirp.org
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Derivative 9j | - | - | 2.49 |
| Derivative 9e | - | - | 3.91 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. scirp.org The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue-colored regions represent positive potential, indicating electron-deficient areas prone to nucleophilic attack. scirp.org
For imidazo[1,2-a]pyridine derivatives, MEP analysis often reveals that nitrogen atoms within the heterocyclic ring system, as well as oxygen or sulfur atoms in substituent groups, are common sites for electrophilic attack due to their high electron density. scirp.org Conversely, hydrogen atoms and certain carbon atoms may exhibit positive potential, making them susceptible to nucleophilic interactions. These maps provide a visual guide to the reactive sites of the molecule. scirp.org
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are advanced computational methods used to characterize the nature of chemical bonds and non-covalent interactions within a molecule. nih.govdntb.gov.ua QTAIM analyzes the topology of the electron density to define atoms and the bonds between them, providing information about bond strength and type.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is often intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes (conformations) a molecule can adopt and how it behaves over time.
For imidazo[1,2-a]pyridine derivatives, MD simulations have been employed to study their binding to biological targets. acs.orgnih.gov For example, simulations have provided insights into how these molecules interact with the active sites of enzymes, revealing key intermolecular interactions and the stability of the protein-ligand complex. nih.gov In one study, MD simulations of an imidazo[1,2-a]pyridine derivative bound to an enzyme were performed for 100 nanoseconds to understand the stability, conformation, and interactions of the compound within the active site. nih.gov Another study on a novel imidazo[1,2-a]pyridine derivative demonstrated its ability to induce a conformational shift in its target protein, effectively modulating its activity. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can also be used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.
DFT calculations have been shown to provide theoretical ¹H and ¹³C NMR chemical shifts and IR frequencies that are in good agreement with experimental data for related imidazo[1,2-a]pyrimidine (B1208166) derivatives. acs.org For instance, in the study of (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, the calculated chemical shifts for the protons and carbons of the pyrimidine (B1678525) ring were found to be comparable to the experimentally obtained values. acs.org Similarly, theoretical IR spectra can help in the assignment of vibrational modes observed in experimental FT-IR spectra. nih.govacs.org
| Carbon Atom | Experimental | Theoretical |
|---|---|---|
| Imine (N=CH) | 155.89 | 151.15 |
| Pyrimidine Ring C1 | 150.18 | 153.52 |
| Pyrimidine Ring C2 | 131.09 | 136.01 |
| Pyrimidine Ring C3 | 108.88 | 113.28 |
Applications of 2 O Tolyl Imidazo 1,2 a Pyridine in Chemical Science and Technology Non Biological
Role as Ligands in Organometallic Catalysis
The nitrogen atoms within the imidazo[1,2-a]pyridine (B132010) ring system are strategically positioned to act as effective ligands for a variety of metal centers. This coordination ability is central to their application in organometallic catalysis.
The synthesis of metal complexes incorporating imidazo[1,2-a]pyridine ligands is a field of active research. These ligands can coordinate to metal ions in several ways, with the pyridine (B92270) nitrogen and the non-bridgehead nitrogen of the imidazole (B134444) ring being the most common coordination sites. The synthesis of these complexes often involves the reaction of a suitable imidazo[1,2-a]pyridine derivative with a metal salt. For instance, gold(III) complexes of imidazo[1,2-a]pyridine derivatives have been synthesized and characterized using various spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry. nih.govnih.gov These studies confirm the coordination of the imidazo[1,2-a]pyridine ligand to the gold center. nih.govnih.gov Similarly, palladium(II) and platinum(II) complexes with substituted imidazo[1,5-a]pyridine (B1214698) ligands have also been reported. researchgate.net The electronic properties of the imidazo[1,2-a]pyridine ligand, which can be tuned by substituents like the o-tolyl group, play a crucial role in the stability and reactivity of the resulting metal complex.
The characterization of these metal complexes reveals important information about their structure and bonding. For example, in gold(III) complexes, a downfield shift in the ¹H-NMR signals for the protons of the pyridyl ring of the imidazo[1,2-a]pyridine ligand upon complexation indicates the involvement of the pyridyl nitrogen in coordination to the metal ion. nih.gov
Metal complexes bearing imidazo[1,2-a]pyridine ligands have demonstrated catalytic activity in a range of important organic transformations, including the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
An efficient copper-catalyzed method for the direct C-N bond formation at the C-3 position of imidazo[1,2-a]pyridines has been developed. rsc.org This reaction tolerates a wide variety of functional groups, highlighting the robustness of the catalytic system. rsc.org The mechanism is suggested to proceed through a C-3 radical functionalization. rsc.org
For C-C bond formation, palladium-catalyzed cross-coupling reactions are of great importance. The Mizoroki-Heck reaction, for instance, has been successfully applied to the functionalization of the imidazo[1,2-a]pyridine ring. nih.govbeilstein-journals.org This reaction allows for the introduction of various substituents onto the heterocyclic core, demonstrating the utility of these compounds as platforms for further chemical modification. nih.govbeilstein-journals.org Microwave-assisted Mizoroki-Heck reactions have been shown to be an efficient method for the late-stage functionalization of complex molecules containing the imidazo[1,2-a]pyridine scaffold. nih.gov
The table below summarizes some of the catalytic applications of imidazo[1,2-a]pyridine derivatives.
| Catalytic Reaction | Metal Catalyst | Bond Formed | Reference |
| C-N Bond Formation | Copper | C-N | rsc.org |
| Mizoroki-Heck Reaction | Palladium | C-C | nih.govbeilstein-journals.org |
Potential in Materials Science
The photophysical properties of imidazo[1,2-a]pyridine derivatives, such as their fluorescence and charge transport characteristics, make them promising candidates for applications in materials science, particularly in the field of optoelectronics.
Imidazo[1,2-a]pyridine derivatives have emerged as a highly appealing class of emitters for deep-blue organic light-emitting diodes (OLEDs). nih.gov Efficient and stable blue emitters are a critical component for full-color displays and white lighting applications. The rigid and planar structure of the imidazo[1,2-a]pyridine core, combined with the ability to tune its electronic properties through substitution, allows for the design of molecules with high fluorescence quantum yields and good color purity. nih.govresearchgate.net
Research has shown that certain imidazo[1,2-a]pyridine-based fluorophores exhibit intense fluorescence in the near-UV to deep-blue region, with some achieving high external quantum efficiencies (EQEs) in non-doped OLEDs. researchgate.net The introduction of specific donor and acceptor groups onto the imidazo[1,2-a]pyridine scaffold can lead to materials with balanced charge transportation, which is crucial for high-performance OLEDs. researchgate.net
The inherent fluorescence of many imidazo[1,2-a]pyridine derivatives makes them suitable for use as specialty dyes. These compounds can exhibit high Stokes shifts, good absolute quantum yields, and excellent photostability. researchgate.net The emission color can be modulated by introducing different substituents onto the heterocyclic ring, allowing for the creation of a palette of fluorescent dyes. researchgate.net Their application as fluorescent probes and molecular sensors is also an area of active investigation. nih.gov Furthermore, the imidazo[1,2-a]pyridine scaffold has been utilized in the synthesis of dyes for various industrial applications. nih.gov
Building Blocks in the Synthesis of Complex Organic Architectures
The imidazo[1,2-a]pyridine framework serves as a versatile and valuable building block in the synthesis of more complex organic molecules. Its fused bicyclic structure provides a rigid and well-defined three-dimensional shape, which can be a desirable feature in the design of biologically active compounds and functional materials.
A variety of synthetic methods have been developed for the construction and subsequent functionalization of the imidazo[1,2-a]pyridine ring system. acs.orgorganic-chemistry.org These methods include multi-component reactions, which allow for the rapid assembly of molecular complexity from simple starting materials. jst.go.jpnih.gov For example, the three-component reaction of an aminopyridine, an aldehyde, and an isonitrile (the Groebke-Blackburn-Bienaymé reaction) is a powerful tool for accessing substituted imidazo[1,2-a]pyridines. rsc.org
The ability to selectively introduce functional groups at various positions on the imidazo[1,2-a]pyridine ring makes it an ideal scaffold for creating libraries of compounds for drug discovery and other applications. nih.gov The late-stage functionalization of advanced intermediates containing the imidazo[1,2-a]pyridine core is a particularly efficient strategy for generating new chemical entities. nih.gov The use of 2-(o-tolyl)imidazo[1,2-a]pyridine as a starting material allows for the incorporation of this specific structural motif into larger and more intricate molecular designs. For instance, it can be a precursor for creating bis(imidazo[1,2-a]pyridin-3-yl)methanes. acs.org
Future Research Directions and Perspectives for 2 O Tolyl Imidazo 1,2 a Pyridine
Development of Novel and Efficient Synthetic Routes
The synthesis of 2-arylimidazo[1,2-a]pyridines is well-established, typically involving the condensation of a 2-aminopyridine (B139424) with an α-haloketone. For 2-(o-Tolyl)imidazo[1,2-a]pyridine, this would involve the reaction of 2-aminopyridine with 2-bromo-1-(o-tolyl)ethanone. While effective, future research could focus on developing more efficient, sustainable, and diverse synthetic methodologies.
One promising avenue is the advancement of one-pot multicomponent reactions. nih.gov These reactions, which combine three or more reactants in a single step, offer significant advantages in terms of atom economy and reduced waste. A potential multicomponent strategy for the synthesis of this compound could involve 2-aminopyridine, an o-tolyl-substituted aldehyde, and an isocyanide, catalyzed by a Lewis or Brønsted acid.
Furthermore, transition-metal-catalyzed cross-coupling reactions present another fertile ground for innovation. Methodologies such as copper-catalyzed aerobic oxidative cyclization of 2-aminopyridines and o-tolyl-substituted alkynes could provide a direct and atom-economical route to the target molecule. researchgate.net The development of novel catalytic systems, perhaps utilizing more earth-abundant metals, would be a significant contribution.
To illustrate the potential for new synthetic routes, the following table outlines a hypothetical comparison of a classical approach with a potential novel method.
| Synthetic Route | Starting Materials | Catalyst/Reagent | Reaction Conditions | Potential Advantages |
| Classical Haloketone Condensation | 2-Aminopyridine, 2-bromo-1-(o-tolyl)ethanone | Base (e.g., NaHCO₃) | Reflux in ethanol (B145695) | Well-established, reliable |
| Proposed One-Pot Multicomponent Reaction | 2-Aminopyridine, o-Tolualdehyde, Isocyanide | Lewis Acid (e.g., Sc(OTf)₃) | Room temperature, short reaction time | Higher atom economy, operational simplicity |
| Proposed Copper-Catalyzed Cyclization | 2-Aminopyridine, 1-ethynyl-2-methylbenzene | Cu(I) salt, oxidant (e.g., O₂) | Elevated temperature | Direct C-N and C-C bond formation |
Exploration of Unprecedented Reactivity and Reaction Selectivity
The reactivity of the imidazo[1,2-a]pyridine (B132010) nucleus is characterized by its nucleophilic C3 position, which readily undergoes electrophilic substitution. Future research on this compound should aim to explore its unique reactivity profile, particularly how the ortho-tolyl group influences the electronic and steric properties of the scaffold.
A key area of investigation would be the selective C-H functionalization of both the imidazo[1,2-a]pyridine core and the o-tolyl substituent. rsc.org The development of regioselective methods for direct arylation, alkylation, or halogenation at the C5, C6, C7, and C8 positions of the pyridine (B92270) ring would provide access to a diverse range of novel derivatives with potentially interesting biological or material properties.
Moreover, the ortho-methyl group of the tolyl substituent offers a unique handle for reactivity. For instance, selective benzylic functionalization through radical-mediated or transition-metal-catalyzed reactions could lead to the introduction of various functional groups. This would open up possibilities for creating extended conjugated systems or for linking the molecule to other chemical entities.
The table below summarizes potential, yet-to-be-explored functionalization reactions for this compound.
| Reaction Type | Target Position | Potential Reagents and Catalysts | Expected Outcome |
| Regioselective C-H Arylation | C5 or C7 | Palladium catalyst, aryl halide | Introduction of an additional aryl group |
| Benzylic Bromination | ortho-Methyl group | N-Bromosuccinimide, radical initiator | Formation of a benzylic bromide for further modification |
| Visible-Light-Mediated C3 Functionalization | C3 | Acyl radical precursors, photoredox catalyst | Introduction of an acyl group at the C3 position |
Integration into Advanced Functional Materials Systems
Imidazo[1,2-a]pyridine derivatives are known for their promising photophysical properties, making them attractive candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. ijrpr.com The future integration of this compound into such systems will depend on a thorough characterization of its electronic and optical properties.
The presence of the o-tolyl group can be expected to influence the molecule's photoluminescence quantum yield, emission wavelength, and charge transport characteristics. The steric hindrance introduced by the ortho-methyl group may prevent intermolecular aggregation, which is often a cause of fluorescence quenching in the solid state. This could lead to materials with enhanced emission in thin films, a desirable property for OLED applications.
Future research should focus on the synthesis of a series of this compound derivatives with various substituents on the pyridine ring to systematically tune their photophysical properties. The investigation of their performance as emitters or host materials in OLED devices would be a crucial step towards their practical application.
The following table presents a hypothetical comparison of the photophysical properties of 2-phenylimidazo[1,2-a]pyridine (B181562) with the anticipated properties of this compound.
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Potential Application |
| 2-Phenylimidazo[1,2-a]pyridine | ~330 | ~380 | Moderate | Blue emitter in OLEDs |
| This compound | ~335 | ~390 | Potentially higher in solid state | Aggregation-induced emission material, blue emitter in OLEDs |
Synergistic Approaches Combining Experimental and Computational Methodologies
The integration of computational chemistry with experimental work can significantly accelerate the discovery and development of new molecules and materials. For this compound, a synergistic approach will be invaluable for understanding its properties and predicting its behavior.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the geometric and electronic structure, as well as the absorption and emission spectra of the molecule. scirp.org These theoretical predictions can guide the design of new derivatives with tailored photophysical properties. For instance, computational screening could identify substituents that would shift the emission to a desired wavelength or enhance the quantum yield.
Furthermore, computational studies can provide insights into the reaction mechanisms of novel synthetic routes and functionalization reactions. By modeling transition states and reaction pathways, it is possible to understand the factors that control selectivity and to optimize reaction conditions. This can save significant experimental effort and resources.
A combined experimental and computational workflow could be structured as follows:
Computational Design: Use DFT to predict the properties of a range of virtual this compound derivatives.
Targeted Synthesis: Synthesize the most promising candidates identified through computational screening.
Experimental Characterization: Experimentally measure the properties of the synthesized compounds.
Feedback and Refinement: Compare the experimental data with the computational predictions to refine the theoretical models and design the next generation of molecules.
Q & A
Q. Table 1: Representative C-3 Acylation Outcomes
| Substrate | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| 2-(o-Tolyl)imidazo[1,2-a]pyridine | AlCl₃ | 85 | 98 |
| 2-Phenyl analogue | AlCl₃ | 78 | 95 |
Advanced: How can computational modeling guide the design of imidazo[1,2-a]pyridine derivatives targeting GABA receptors?
Methodological Answer:
Ligand-receptor binding can be predicted using molecular docking (AutoDock Vina) and MD simulations (AMBER) validated against experimental IC₅₀ data. For example:
- Acetylated derivatives from were docked into GABA-A receptor models (PDB: 6HUP).
- Key interactions: π-π stacking with Phe200 and hydrogen bonding with Tyr157 .
- Pharmacophore filters (e.g., LogP <3, polar surface area <90 Ų) prioritize drug-like candidates.
Data Contradiction Note: Some derivatives with high in silico binding scores showed low in vitro activity, attributed to membrane permeability limitations .
Basic: What are standard protocols for evaluating antibacterial activity of imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
- Solid-state diffusion assays : Agar plates inoculated with S. aureus (ATCC 29213) or P. aeruginosa (ATCC 27853). Zones of inhibition (ZOI) measured after 24h .
- Microdilution broth assays : MIC values determined via serial dilution (1–128 µg/mL) in Mueller-Hinton broth.
- Negative Result Example : 2-Thioalkyl-3-nitro derivatives (5a-k) showed no activity (ZOI <6 mm), likely due to poor bacterial membrane penetration or efflux pump activation .
Advanced: How can structural modifications at C-2 and C-3 positions resolve contradictory biological data?
Methodological Answer:
-
Table 2: Impact of C-3 Substituents on COX-2 Inhibition
Substituent IC₅₀ (µM) Selectivity Index Morpholine 0.07 217 Phenylamino >10 <5
Basic: What analytical techniques validate the purity and structure of synthesized derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry (e.g., C-3 acylation shifts to δ 8.2–8.5 ppm for H-2) .
- HRMS : Exact mass determination (error <5 ppm).
- HPLC-PDA : Purity >95% (C18 column, acetonitrile/water gradient) .
Advanced: How do radical-based strategies enable C-H functionalization of imidazo[1,2-a]pyridines?
Methodological Answer:
- Photocatalysis : Ru(bpy)₃²⁺ under blue LED (450 nm) generates aryl radicals for C-8 functionalization .
- Metal-free oxidation : TBHP (tert-butyl hydroperoxide) mediates selenylation at C-3 with Se powder (80% yield) .
- Challenge : Competing pathways (e.g., overoxidation) require stoichiometric control (1.2 eq. oxidant) .
Basic: Why do some imidazo[1,2-a]pyridine derivatives lack expected bioactivity despite favorable in silico predictions?
Methodological Answer:
- Lipophilicity Limits : High LogP (>5) reduces aqueous solubility (e.g., 3-nitro derivatives in ).
- Metabolic Instability : CYP3A4-mediated N-dealkylation observed in microsomal assays (t₁/₂ <30 min) .
- Mitigation : Introduce polar groups (e.g., sulfonyl) or use prodrug strategies.
Advanced: How do π-stacking and hydrogen-bonding interactions influence physicochemical properties?
Methodological Answer:
- Crystallography : Imidazo[1,2-a]pyridines exhibit C-H⋯N (2.8 Å) and π-π stacking (3.4 Å), enhancing solid-state stability .
- Fluorescence Correlation : Intramolecular charge transfer (ICT) in nitro-substituted derivatives increases quantum yield (Φ = 0.42) .
Basic: What are the key considerations for scaling up catalyst-free multicomponent reactions (MCRs)?
Methodological Answer:
- Solvent Selection : DMF at 100°C enables arylomethylation but risks decarboxylation; switch to DMAc for higher yields (65%) .
- Stoichiometry : 1:1.2:1 ratio (imidazo[1,2-a]pyridine:glyoxylic acid:boronic acid) minimizes byproducts .
Advanced: How can C-H activation strategies address sustainability in imidazo[1,2-a]pyridine synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
